molecular formula C11H22N2O3 B13707213 (R)-2-(Boc-amino)-N,3-dimethylbutanamide CAS No. 169556-39-2

(R)-2-(Boc-amino)-N,3-dimethylbutanamide

Cat. No.: B13707213
CAS No.: 169556-39-2
M. Wt: 230.30 g/mol
InChI Key: ZITOUAAPSZMHQW-UHFFFAOYSA-N
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Description

®-2-(Boc-amino)-N,3-dimethylbutanamide is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino function, preventing unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Boc-amino)-N,3-dimethylbutanamide typically involves the protection of the amino group with a Boc group. One common method is the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of ®-2-(Boc-amino)-N,3-dimethylbutanamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(Boc-amino)-N,3-dimethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The primary amine is obtained after removal of the Boc group.

    Substitution: Substituted amides or amines, depending on the electrophile used.

    Reduction: The corresponding amine or alcohol, depending on the reaction conditions.

Scientific Research Applications

®-2-(Boc-amino)-N,3-dimethylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(Boc-amino)-N,3-dimethylbutanamide primarily involves its role as a protected amine. The Boc group prevents the amino group from participating in unwanted reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, such as enzymes or receptors, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Fmoc-amino)-N,3-dimethylbutanamide: Features a fluorenylmethoxycarbonyl (Fmoc) protecting group instead of Boc.

    ®-2-(Cbz-amino)-N,3-dimethylbutanamide: Contains a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

®-2-(Boc-amino)-N,3-dimethylbutanamide is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This makes it particularly useful in peptide synthesis, where selective deprotection is crucial .

Properties

CAS No.

169556-39-2

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-7(2)8(9(14)12-6)13-10(15)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)(H,13,15)

InChI Key

ZITOUAAPSZMHQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC)NC(=O)OC(C)(C)C

Origin of Product

United States

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